![molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1](/img/structure/B2503178.png)
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a benzyl group at the N1 position and a phenoxymethyl substituent at the C2 position, with a hydrochloride salt enhancing its solubility. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, with a strong base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reactions, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 2: Antimicrobial Activity of Selected Benzimidazoles
Physicochemical Properties
Hydrochloride salts improve solubility in polar solvents:
- Deltarasin hydrochloride ([S]-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole HCl) is soluble in DMF, DMSO, ethanol, and PBS (10 mg/mL) .
- The target compound’s hydrochloride salt likely shares similar solubility profiles, enhancing bioavailability compared to non-salt forms.
Table 3: Solubility Profiles of Hydrochloride Salts
Compound Name | Solubility (mg/mL) | Solvents Tested | Reference |
---|---|---|---|
Deltarasin hydrochloride | 30 (DMF, DMSO, EtOH); 10 (PBS) | DMF, DMSO, EtOH, PBS | |
Target Compound | Not reported | - | - |
Functional Group Impact on Activity
- Phenoxymethyl vs. Sulfonyl: Phenoxymethyl groups enhance antifungal activity, while sulfonyl derivatives (e.g., Compound VIII) may prioritize structural stability over bioactivity .
- Halogenation : Chlorine substituents (e.g., Compound 36) significantly reduce MIC values, suggesting that halogenation in the target compound could amplify its efficacy .
Biological Activity
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural diversity within this class of compounds allows for various modifications that can enhance their therapeutic efficacy and reduce toxicity.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the benzimidazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Staphylococcus aureus | 50 µg/mL |
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Escherichia coli | 62.5 µg/mL |
Standard (Ampicillin) | Staphylococcus aureus | 25 µg/mL |
Standard (Ciprofloxacin) | E. coli | 20 µg/mL |
The above table illustrates the antimicrobial potency of this compound compared to standard antibiotics.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
A study by Luo et al. (2020) evaluated the cytotoxic effects of several benzimidazole derivatives on HeLa cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptotic cell death, demonstrating their potential as anticancer agents.
Anti-inflammatory Activity
Benzimidazole derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory processes.
Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
Compound | Method of Evaluation | Results |
---|---|---|
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | Carrageenan-induced edema model | Significant reduction in paw edema compared to control |
Standard (Diclofenac) | Same model | Established baseline for anti-inflammatory effect |
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets.
Key Findings:
- Substituents at the 2-position enhance antimicrobial activity.
- Electron-donating groups improve anticancer efficacy.
- The presence of halogens can increase binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include benzylation of the imidazole core and phenoxymethylation. Optimal conditions require:
- Catalysts : Palladium or copper salts to facilitate coupling reactions .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution .
- Temperature : Controlled heating (80–120°C) to minimize side reactions like oxidation or ring-opening .
- Yield Optimization : Use HPLC or TLC (chloroform:methanol, 6:1 v/v) to monitor reaction progress and adjust stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Prioritize:
- NMR : Confirm benzyl and phenoxymethyl substituents via aromatic proton shifts (δ 7.2–7.8 ppm) and methylene linkages (δ 4.5–5.5 ppm) .
- IR : Identify C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 365 for [M+H]⁺) and fragmentation patterns .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Focus on enzymes/receptors with known benzimidazole interactions (e.g., EGFR, kinases) .
- In-Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) or cell viability assays (MTT protocol) at concentrations of 1–100 μM .
- Controls : Include positive controls (e.g., bendazol derivatives) and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s biological activity?
- Methodological Answer :
- Fluorine Substitution : Enhances metabolic stability and target binding via electron-withdrawing effects. Compare fluorinated analogs using QSAR models .
- Alkyl Chain Variation : Modify the benzyl group with ethyl or propyl chains to assess lipophilicity (logP) and blood-brain barrier permeability .
- Data Correlation : Use docking simulations (AutoDock Vina) to link structural changes with binding affinity shifts .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature, cell lines) across labs .
- Batch Analysis : Compare purity levels (>95% by HPLC) and salt forms (hydrochloride vs. free base) .
- Meta-Analysis : Aggregate data from PubChem or Reaxys to identify outliers .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics : Simulate binding to EGFR or tubulin to identify key interactions (e.g., hydrogen bonds with Lys721) .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition risk) .
- Hirshfeld Surface Analysis : Map crystal packing and intermolecular forces for solid-state stability .
Q. What advanced analytical techniques are recommended for studying crystallinity or polymorphism?
- Methodological Answer :
- XRD : Resolve crystal lattice parameters (e.g., space group P2₁/c) and assess purity .
- DSC/TGA : Measure melting points (186–190°C) and thermal degradation profiles .
- Solid-State NMR : Characterize polymorphic forms via ¹³C chemical shifts .
Q. Methodological Challenges and Solutions
Q. How can researchers optimize reaction scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side products .
- Workup Protocols : Use charcoal recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., -OCH₃, -Cl, -F) at the benzyl or phenoxymethyl positions .
- Data Clustering : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Properties
IUPAC Name |
1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTWHZCKQTMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.